

# Application Notes: WK369 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WK369     |           |
| Cat. No.:            | B12367702 | Get Quote |

For Research Use Only.

## Introduction

Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant heterogeneity. A key oncogenic driver in many DLBCL cases is the B-cell lymphoma 6 (BCL6) transcriptional repressor. BCL6 is essential for germinal center formation, and its dysregulation is implicated in lymphomagenesis. **WK369** is a novel small molecule inhibitor of BCL6. It has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cells, including BCL6-positive DLBCL cell lines, making it a valuable tool for cancer research and drug development.

# **Mechanism of Action**

**WK369** functions by directly targeting the BTB domain of the BCL6 protein. The BTB domain is crucial for the homodimerization of BCL6 and its recruitment of co-repressor complexes, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors). By binding to the BTB domain, **WK369** effectively disrupts the interaction between BCL6 and SMRT.[1] This disruption leads to the derepression of BCL6 target genes. Key reactivated genes include the tumor suppressor p53, Ataxia Telangiectasia and Rad3-related protein (ATR), and the cyclin-dependent kinase inhibitor 1A (CDKN1A, also known as p21).[1] The reactivation of these genes triggers downstream cellular effects, including cell cycle arrest and apoptosis, ultimately leading to the inhibition of cancer cell growth.















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Annexin V Staining Protocol [bdbiosciences.com]
- To cite this document: BenchChem. [Application Notes: WK369 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367702#wk369-in-diffuse-large-b-cell-lymphoma-dlbcl-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com